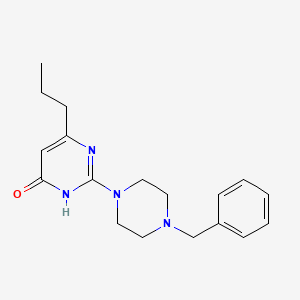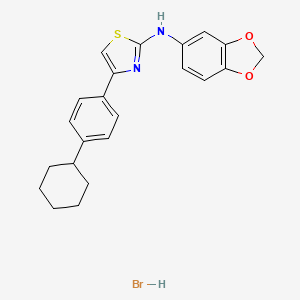![molecular formula C11H19N3O B6086793 {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol, also known as MIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIMP is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MIMP stimulates the release of insulin and incretin hormones, making it a promising candidate for the treatment of type 2 diabetes and obesity.
作用机制
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol exerts its pharmacological effects by selectively activating GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol leads to the release of insulin and incretin hormones, which in turn regulate glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the enhancement of glucose-dependent insulin secretion, the promotion of incretin hormone release, and the regulation of lipid metabolism. These effects make {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol a promising candidate for the treatment of type 2 diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol in lab experiments is its high selectivity and potency for GPR119. This allows for precise targeting of the receptor and minimizes off-target effects. However, one limitation of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for the research and development of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol. One potential direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the investigation of its effects on other metabolic pathways and its potential therapeutic applications in other metabolic disorders. Additionally, the development of novel GPR119 agonists based on the structure of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol may lead to the discovery of more potent and selective compounds for the treatment of type 2 diabetes and obesity.
合成方法
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can be synthesized using a multi-step process that involves the condensation of 4-methyl-1H-imidazole-5-carbaldehyde with 2-piperidinemethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give the final product.
科学研究应用
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can stimulate insulin secretion in pancreatic beta cells and increase the release of incretin hormones in intestinal L cells. In animal models of type 2 diabetes and obesity, {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight.
属性
IUPAC Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-11(13-8-12-9)6-14-5-3-2-4-10(14)7-15/h8,10,15H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERVZUSDXAZSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)

![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)

![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)